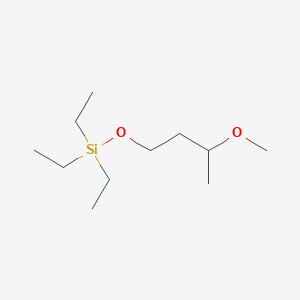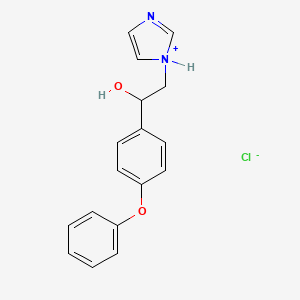
lambda~1~-Thallanyl--erbium (5/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lambda~1~-Thallanyl–erbium (5/3):
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lambda1-Thallanyl–erbium (5/3) typically involves the reaction of erbium and thallium in specific stoichiometric ratios. The reaction is carried out under controlled conditions to ensure the correct formation of the compound. The process may involve:
High-temperature solid-state reactions: Erbium and thallium are mixed in a 3:5 molar ratio and heated to high temperatures in an inert atmosphere to prevent oxidation.
Solvent-based methods: In some cases, solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) may be used to facilitate the reaction at lower temperatures.
Industrial Production Methods
Industrial production of lambda1-Thallanyl–erbium (5/3) would likely involve large-scale solid-state reactions in specialized furnaces. The process would need to be carefully monitored to maintain the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lambda~1~-Thallanyl–erbium (5/3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxides of erbium and thallium.
Reduction: Reduction reactions can convert the compound back to its elemental forms or other lower oxidation state compounds.
Substitution: Substitution reactions may involve replacing one of the elements in the compound with another element or group.
Common Reagents and Conditions
Oxidizing agents: Oxygen, ozone, or hydrogen peroxide can be used for oxidation reactions.
Reducing agents: Hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4) are common reducing agents.
Substitution reagents: Halogens or other reactive groups can be used for substitution reactions.
Major Products Formed
Oxides: Erbium oxide (Er2O3) and thallium oxide (Tl2O3) are common products of oxidation.
Elemental forms: Elemental erbium and thallium can be obtained through reduction reactions.
Substituted compounds: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a catalyst in certain chemical reactions due to its unique properties.
Medicine: Investigated for use in targeted drug delivery systems and as a component in certain medical devices.
Industry: Utilized in the production of specialized materials and components, particularly in the electronics and optics industries.
Mécanisme D'action
The mechanism of action of lambda1-Thallanyl–erbium (5/3) involves its interaction with molecular targets and pathways:
Molecular targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Lambda~1~-Thallanyl–erbium (5/3) can be compared with other similar compounds, such as:
Erbium compounds: Erbium oxide (Er2O3), erbium chloride (ErCl3), and erbium nitrate (Er(NO3)3).
Thallium compounds: Thallium oxide (Tl2O3), thallium chloride (TlCl), and thallium sulfate (Tl2SO4).
Uniqueness
Unique properties: The combination of erbium and thallium in a 3:5 ratio gives lambda1-Thallanyl–erbium (5/3) unique chemical and physical properties not found in other compounds.
Applications: Its specific applications in various fields make it a compound of interest for further research and development.
Propriétés
Numéro CAS |
80103-76-0 |
|---|---|
Formule moléculaire |
Er3Tl5 |
Poids moléculaire |
1523.69 g/mol |
InChI |
InChI=1S/3Er.5Tl |
Clé InChI |
ZAXOCJBTPSCTGX-UHFFFAOYSA-N |
SMILES canonique |
[Er].[Er].[Er].[Tl].[Tl].[Tl].[Tl].[Tl] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



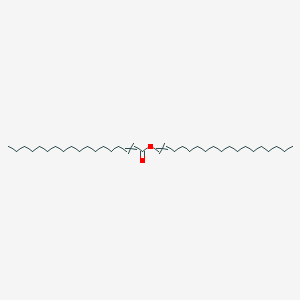
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)




![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
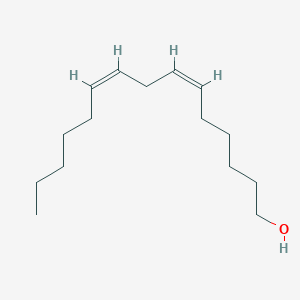
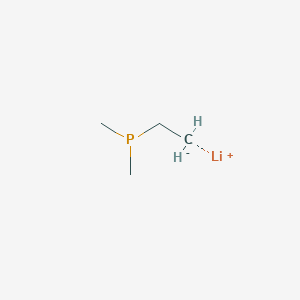
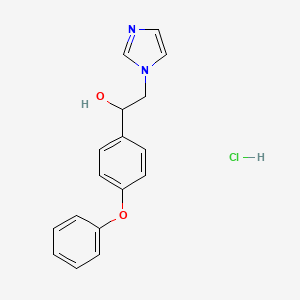
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
